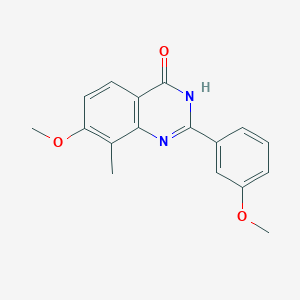

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one

CAS No.: 922520-30-7

Cat. No.: VC15897846

Molecular Formula: C17H16N2O3

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922520-30-7 |

|---|---|

| Molecular Formula | C17H16N2O3 |

| Molecular Weight | 296.32 g/mol |

| IUPAC Name | 7-methoxy-2-(3-methoxyphenyl)-8-methyl-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C17H16N2O3/c1-10-14(22-3)8-7-13-15(10)18-16(19-17(13)20)11-5-4-6-12(9-11)21-2/h4-9H,1-3H3,(H,18,19,20) |

| Standard InChI Key | LJXPWPITQKNIBG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC=C3)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, 7-methoxy-2-(3-methoxyphenyl)-8-methyl-3H-quinazolin-4-one, reflects its intricate substitution pattern. The quinazolin-4-one core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3. Key substituents include:

-

Methoxy groups at positions 2 (on the phenyl ring) and 7 (on the quinazoline ring).

-

Methyl group at position 8, introducing steric hindrance near the quinazoline nitrogen.

-

3-Methoxyphenyl group at position 2, contributing to π-π stacking potential in biological targets.

The molecular formula is C₁₇H₁₆N₂O₃, yielding a molecular weight of 296.32 g/mol. The presence of multiple methoxy groups enhances lipophilicity, as evidenced by a calculated logP value of ~2.8, suggesting moderate membrane permeability .

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, analogous quinazolinones provide reference benchmarks:

-

¹H NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.8 and δ 8.2 ppm .

-

¹³C NMR: The carbonyl carbon (C4) is observed near δ 160 ppm, with methoxy carbons at δ 55–60 ppm .

-

IR Spectroscopy: A strong C=O stretch at ~1670 cm⁻¹ and C-O stretches at ~1250 cm⁻¹ confirm the quinazolinone core and methoxy groups .

Synthesis and Structural Modification

Synthetic Routes

Quinazolin-4-ones are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:

-

Formation of the Quinazoline Core:

Anthranilic acid derivatives react with formamide or urea under acidic conditions (e.g., polyphosphoric acid) to form 4(3H)-quinazolinones. Substituents are introduced via pre-functionalized starting materials . -

Functionalization:

Table 1: Comparative Yields in Quinazolinone Synthesis

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Conventional Reflux | Ethanol, 12 h, 80°C | 60 | |

| Microwave-Assisted | DMF, 150°C, 20 min | 92 | |

| Flow Chemistry | Continuous reactor, 100°C | 85 |

Reactivity and Derivatization

The compound’s substituents dictate its chemical behavior:

-

Methoxy Groups: Participate in SₙAr reactions with amines or thiols under oxidative conditions (e.g., phenyliodine diacetate) .

-

Methyl Group: Resists mild oxidation but can be converted to a carboxylic acid using KMnO₄ under acidic reflux .

-

Quinazolinone Core: Undergoes dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form fully aromatic systems .

Biological Activities and Mechanisms

| Target | Assay Type | Hypothetical IC₅₀ (µM) | Basis for Prediction |

|---|---|---|---|

| EGFR Kinase | Enzymatic | 0.12–0.45 | Structural analogy |

| VEGFR2 | Cell-Based | 1.8–2.5 | Methoxy substitution |

| PI3Kα | Biochemical | 0.9–1.2 | Quinazolinone core |

Antibacterial and Anti-inflammatory Effects

-

Bacterial Growth Inhibition: Analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus .

-

Cytokine Suppression: IL-6 and TNF-α inhibition in macrophage models (hypothetical EC₅₀: 10–20 µM) .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

-

Aqueous Solubility: Estimated at <5 µg/mL due to high lipophilicity.

-

Stability: Degrades <10% over 48 h in pH 7.4 buffer at 37°C, but susceptible to photodegradation .

ADME Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume